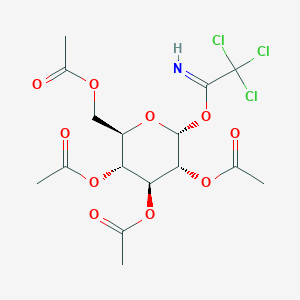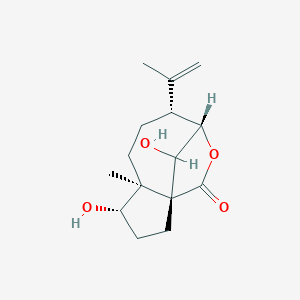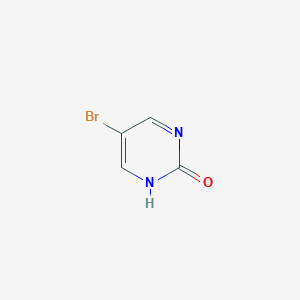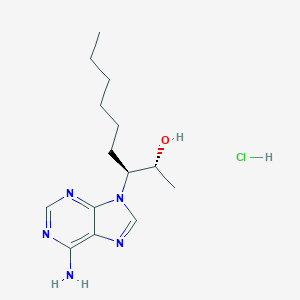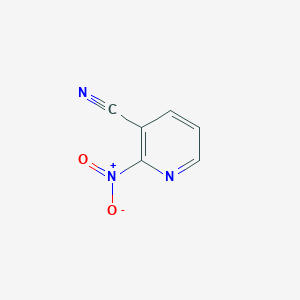
三磷酸腺苷吡啶醛
描述
Adenosine triphosphate (ATP) is a nucleotide that provides energy to drive and support many processes in living cells, such as muscle contraction, nerve impulse propagation, condensate dissolution, and chemical synthesis . ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is not a storage molecule for chemical energy; that is the job of carbohydrates, such as glycogen, and fats .
Synthesis Analysis
ATP is produced during the catabolism of adenosine triphosphate (ATP), which is catalyzed by ectonucleotidases and endonucleotidases . In vitro biosynthesis of ATP from adenosine and polyphosphate has been established . Using adenosine and inorganic polyphosphate (polyP) as key substrates, a multi-enzyme cascade system for ATP production was developed .Molecular Structure Analysis
ATP is a nucleotide that consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of three phosphate groups bound to ribose . The phosphate tail of ATP is the actual power source which the cell taps . Available energy is contained in the bonds between the phosphates and is released when they are broken, which occurs through the addition of a water molecule (a process called hydrolysis) .Chemical Reactions Analysis
ATP is able to power cellular processes by transferring a phosphate group to another molecule (a process called phosphorylation) . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy .Physical And Chemical Properties Analysis
Adenosine is a purine nucleoside. It serves as a neurotransmitter and neuromodulator in the central nervous system (CNS) . In addition, adenosine is an essential component of energy production and is utilized in all living cells .科学研究应用
免疫调节治疗:腺苷在各种炎症性疾病中调节先天免疫反应,显示出未来在哮喘、癌症和HIV-1感染等疾病中作为免疫调节治疗的潜力 (Vijay Kumar & Ambika Sharma, 2009)。
真核生物染色质重塑:肌醇多磷酸盐,包括腺苷化合物,调节调节真核生物中调节基因表达的染色质重塑复合物 (Xuetong Shen et al., 2002)。
分子医学:腺苷信号在分子医学中发挥关键作用,有望应用于心脏传导阻滞、心动过速和自身免疫性疾病的诊断和治疗 (H. Eltzschig, 2013)。
麻醉学:基于腺苷受体的治疗可能成为麻醉学实践的重要组成部分,潜在减少急性肺损伤、肾脏、肠道、肝脏和心肌缺血以及血管泄漏 (H. Eltzschig, 2009)。
神经激素效应:腺苷化合物已被研究其对腺苷3′,5′-环磷酸单磷酸在脑片中形成的影响,影响神经激素活动 (H. Shimizu et al., 1969)。
治疗靶点:腺苷受体是广泛条件下有前途的治疗靶点,最近在理解其作用和开发选择性和有效配体方面取得了进展 (K. Jacobson & Zhang-Guo Gao, 2006)。
治疗婴儿室上性心动过速:腺苷可以改变对生命威胁性室上性心动过速婴儿的短期和长期治疗方法 (A. Rossi & D. A. Burton, 1989)。
肿瘤学和肿瘤生长:细胞外ATP和腺苷可以促进肿瘤生长。促进ATP介导的炎症小体激活或抑制肿瘤源性腺苷的治疗方法可能诱导抗癌活性 (J. Stagg & M. Smyth, 2010)。
在麻醉学、心脏病学、肺病学和肿瘤学中的潜力:ATP和腺苷在这些领域显示出潜在应用,对于疼痛管理、诊断和治疗有益 (H. Agteresch et al., 1999; 2012)。
炎症调节:腺苷在调节炎症和介导甲氨蝶呤在类风湿关节炎和其他炎症性疾病中的抗炎作用中发挥关键作用(G. Haskó & B. Cronstein, 2013)。
新型治疗的发展:正在开发新型腺苷受体配体和调节腺苷的药物,以更有效地管理炎症并减少不良反应 (L. Antonioli et al., 2014)。
ATP酶活性:腺苷三磷酸吡啶醛的酶特性类似于细菌细胞中的ATP合成酶,表明在生物系统中理解能量转换的潜力 (I. Gibbons & A. Rowe, 1965)。
药物开发中的挑战:尽管腺苷受体显示出作为治疗各种疾病的药物靶点的潜力,但临床试验面临挑战,迄今只有一种获得FDA批准的药物 (K. Jacobson et al., 1992; Jiang-fan Chen et al., 2013)。
耳蜗功能恢复:在天竺鼠的耳蜗中注射ATP有助于从声创伤中恢复,改善耳蜗功能 (K. Sugahara et al., 2004)。
酶中的ATP结合位点:三磷酸腺苷吡啶醛有助于识别各种酶中的ATP结合位点,有助于更好地理解酶的机制 (M. Tagaya et al., 1988; C. Hountondji et al., 1990)。
作用机制
未来方向
Adenosine receptors (ARs) are still underutilized in clinical practice. Their ubiquitous distribution in almost all cells and tissues of the body makes them, on the one hand, excellent candidates for numerous diseases, and on the other hand, intrinsically challenging to exploit selectively and in a site-specific manner . The latest studies shed light on novel mechanisms through which ARs exert control over pathophysiological states .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTZIRGKHKQBEL-XKLVTHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906180 | |
| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine triphosphopyridoxal | |
CAS RN |
101418-63-7 | |
| Record name | Adenosine triphosphopyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
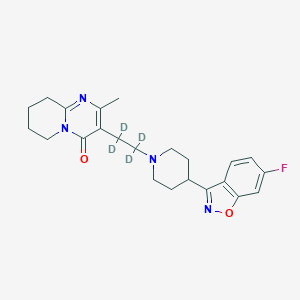
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)


![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)

